2-(1-oxo-4-phenyl-2(1H)-phthalazinyl)benzoic acid
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Description
2-(1-oxo-4-phenyl-2(1H)-phthalazinyl)benzoic acid is a useful research compound. Its molecular formula is C21H14N2O3 and its molecular weight is 342.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.10044231 g/mol and the complexity rating of the compound is 582. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Science and Materials Chemistry
2-(4′-Hydroxyphenylbenzoyl)benzoic acid derivatives have been explored for synthesizing high molecular weight linear polymers with significant thermooxidative stability and glass transition temperatures approaching 300°C. These polymers, obtained through reactions with 4,4-difluorobenzophenone or 4,4′-difluorodiphenyl sulfone, contain O-C and N-C linkages, offering potential applications in areas requiring materials with high thermal stability (Berard, Paventi, Chan, & Hay, 1994).
Antimicrobial Applications
Novel 4-biphenyl-4-(2H)-phthalazin-1-one derivatives have been synthesized and evaluated for their antimicrobial activity. This study showcased the potential of phthalazinone derivatives in developing new antimicrobial agents, indicating the versatility of these compounds in pharmaceutical research (Abubshait, Kassab, Al-Shehri, & Abubshait, 2011).
Surface Chemistry and Spectroscopy
Research into the adsorption behaviors of benzoic acid and phthalic acid on gold substrates, studied through surface-enhanced Raman scattering spectroscopy and density functional theory calculations, provides insights into the interaction mechanisms of aromatic carboxylic acids with metal surfaces. These findings have implications for analytical techniques in fields like food safety and environmental monitoring (Gao, Hu, Li, Zhang, & Chen, 2013).
Crystal Structure and Molecular Docking
The study of crystal structures and non-covalent interactions of certain phthalazinone derivatives, including their docking against DNA gyrase, highlights their potential antibiotic potency. Such research underscores the relevance of phthalazinone derivatives in the development of new therapeutic agents and in understanding molecular interactions critical for drug design (Asegbeloyin, Izuogu, Oyeka, Okpareke, & Ibezim, 2019).
Properties
IUPAC Name |
2-(1-oxo-4-phenylphthalazin-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O3/c24-20-16-11-5-4-10-15(16)19(14-8-2-1-3-9-14)22-23(20)18-13-7-6-12-17(18)21(25)26/h1-13H,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQDBJOAIGWDFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.